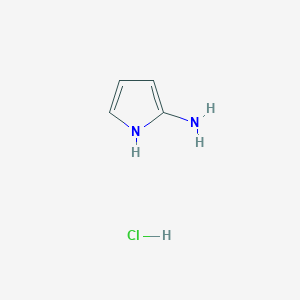

1H-Pyrrol-2-amine hydrochloride

概要

説明

1H-Pyrrol-2-amine hydrochloride is a chemical compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is particularly significant due to its applications in various fields such as medicinal chemistry, organic synthesis, and material science.

準備方法

Synthetic Routes and Reaction Conditions: 1H-Pyrrol-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyrrole with ammonia in the presence of a catalyst. Another method includes the condensation of pyrrole with amines under acidic conditions .

Industrial Production Methods: Industrial production often employs multicomponent reactions, which are efficient and environmentally friendly. For instance, the reaction of 1,2-diones, aryl amines, and aldehydes in the presence of an organocatalyst like 4-methylbenzenesulfonic acid monohydrate can yield polysubstituted pyrroles .

化学反応の分析

Types of Reactions: 1H-Pyrrol-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: It readily participates in substitution reactions with halogens, sulfonyl chlorides, and alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Yields pyrrole-2-carboxylic acid.

Reduction: Produces pyrrolidine derivatives.

Substitution: Forms N-substituted pyrroles.

科学的研究の応用

Pharmaceutical Applications

1H-Pyrrol-2-amine hydrochloride is primarily recognized for its potential in drug development. Its derivatives have been studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

A study highlighted the synthesis of N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and its complexes with Co(II) and Cu(II). These compounds exhibited significant antimicrobial activity against various pathogens, demonstrating the potential of pyrrole derivatives in developing new antimicrobial agents .

Anticancer Research

Research has indicated that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds synthesized from this base have shown efficacy against certain cancer cell lines, suggesting a pathway for developing targeted cancer therapies through structural modifications .

Material Science Applications

This compound also finds applications in material science, particularly in the synthesis of polymers and as a building block for complex organic materials.

Polymer Synthesis

The compound can be utilized as a monomer in the production of conducting polymers. Research has demonstrated that incorporating pyrrole units enhances the electrical conductivity and stability of polymeric materials, making them suitable for electronic applications .

Case Study 1: Antimicrobial Evaluation

In an investigation involving the synthesis of metal complexes from this compound, researchers evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain metal complexes exhibited higher activity than their parent amine compound, emphasizing the importance of coordination chemistry in enhancing biological efficacy .

Case Study 2: Conductive Polymers

A study focused on the synthesis of conductive polymers using this compound as a precursor. The resultant polymers demonstrated improved conductivity and mechanical properties, paving the way for their use in flexible electronics and sensors .

作用機序

The mechanism of action of 1H-Pyrrol-2-amine hydrochloride involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the biological system involved .

類似化合物との比較

Pyrrole: The parent compound, which is less reactive due to the absence of the amino group.

Pyrrolidine: A fully saturated derivative of pyrrole, exhibiting different chemical properties.

Indole: Another nitrogen-containing heterocycle with a fused benzene ring, showing distinct biological activities

Uniqueness: 1H-Pyrrol-2-amine hydrochloride is unique due to its amino group, which enhances its reactivity and allows for a broader range of chemical modifications compared to pyrrole and pyrrolidine .

生物活性

1H-Pyrrol-2-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant case studies highlighting its potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound belongs to the pyrrole family, characterized by a five-membered ring structure containing one nitrogen atom. Its molecular formula is C4H7ClN2, with a molecular weight of approximately 118.56 g/mol. The amino group in this compound significantly enhances its reactivity, allowing for a broader range of chemical modifications compared to its parent compound, pyrrole.

Anticancer Properties

Research has demonstrated that this compound exhibits notable anticancer activity. A study on pyrrole derivatives indicated that compounds similar to 1H-Pyrrol-2-amine can inhibit tubulin polymerization, a crucial process in cancer cell division. For instance, certain derivatives showed IC50 values as low as 15 nM against MCF-7 breast cancer cells, indicating potent growth inhibition .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15 | Tubulin polymerization inhibition |

| ARAP derivative 22 | NCI-ADR-RES | 1.4 μM | Inhibition of tubulin assembly |

| ARAP derivative 28 | MDA-MB-468 | 0.065 | Tyrosine kinase inhibition |

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. A related compound demonstrated significant antifungal activity against Candida albicans, showing comparable efficacy to established antifungal agents like ketoconazole . The mechanism is believed to involve disruption of fungal cell membrane integrity.

Table 2: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Microorganism | MIC (μg/mL) | Comparison |

|---|---|---|---|

| Aryl-1H-pyrrol-2-yl-imidazol derivative | Candida albicans | Similar to ketoconazole | Effective |

| Marrinopyrroles | Staphylococcus aureus | 32 μg/mL (MIC) | Moderate activity |

The biological activity of this compound primarily involves its interaction with specific molecular targets in cells. It acts as a ligand that modulates the activity of various receptors and enzymes, influencing cellular processes and biochemical pathways. For example, it has been suggested that certain pyrrole derivatives function as protonophores, altering membrane potential and affecting cellular homeostasis .

Case Study 1: Anticancer Efficacy

In a study investigating new pyrrole derivatives, researchers synthesized compounds that inhibited tubulin polymerization and demonstrated significant growth inhibition in cancer cell lines. The most potent compounds were further evaluated for their effects on signaling pathways involved in tumor growth, revealing promising results for future drug development .

Case Study 2: Antimicrobial Evaluation

A series of aryl-pyrrole derivatives were synthesized and tested against various fungal strains. The results indicated that specific substitutions on the phenyl ring significantly enhanced antifungal activity, providing insights into structure-activity relationships (SAR) for developing new antifungal agents .

特性

IUPAC Name |

1H-pyrrol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.ClH/c5-4-2-1-3-6-4;/h1-3,6H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAXIBZFEGKVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。